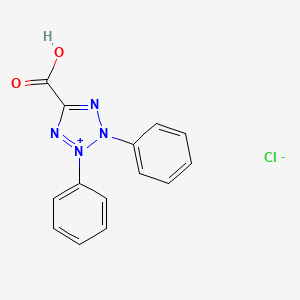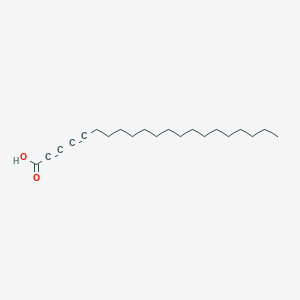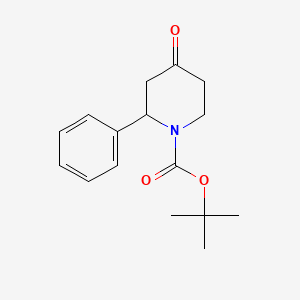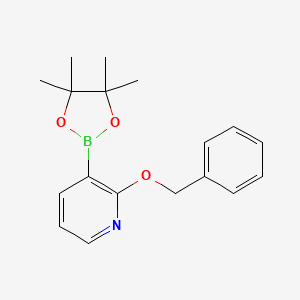
2-Fluoro-4-(methylsulfonyl)phenylboronic acid
Übersicht
Beschreibung
2-Fluoro-4-(methylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C7H8BFO4S . It has a molecular weight of 218.01 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-(methylsulfonyl)phenylboronic acid is 1S/C7H8BFO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 . This indicates the presence of a boronic acid group attached to a fluorinated aromatic ring, which also carries a methylsulfonyl substituent .Chemical Reactions Analysis
Boronic acids, including 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
2-Fluoro-4-(methylsulfonyl)phenylboronic acid is a solid compound . It has a density of 1.47 g/cm³ . The boiling point is reported to be 446°C .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- “2-Fluoro-4-(methylsulfonyl)phenylboronic acid” is a chemical compound with the molecular formula C7H8BFO4S . It is used in various chemical reactions, particularly in the field of organic synthesis .
- The compound is often used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds by the reaction of a boronic acid with an aryl or vinyl halide .
- The exact procedures and parameters for these reactions can vary widely depending on the specific context and the other compounds involved .
-
Fluorination Reagents
- This compound could potentially be used as a fluorination reagent . Fluorination is a type of chemical reaction where a fluorine atom is introduced into a molecule .
- The methods of application and experimental procedures for using “2-Fluoro-4-(methylsulfonyl)phenylboronic acid” as a fluorination reagent would depend on the specific reaction and the other compounds involved .
-
Sequential Suzuki Cross-Coupling Reactions
- This compound may be used as a reagent for sequential Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, which are used to form carbon-carbon bonds .
- The specific procedures and parameters for these reactions can vary widely depending on the specific context and the other compounds involved .
-
Copper-Catalyzed Oxidative Trifluoromethylthiolation of Aryl Boronic Acids
- “2-Fluoro-4-(methylsulfonyl)phenylboronic acid” could potentially be used in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . This is a type of chemical reaction where a trifluoromethylthiol group is introduced into an aryl boronic acid .
- The methods of application and experimental procedures for this reaction would depend on the specific reaction and the other compounds involved .
-
Directed Metalation and Regioselective Functionalization of 3-Bromofuran and Related Heterocycles
- This compound could potentially be used in directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles . This is a type of chemical reaction where a metal atom is introduced into a molecule .
- The methods of application and experimental procedures for this reaction would depend on the specific reaction and the other compounds involved .
-
Synthesis of Novel Biologically Active Terphenyls
- “2-Fluoro-4-(methylsulfonyl)phenylboronic acid” could potentially be used in the synthesis of novel biologically active terphenyls . Terphenyls are a type of organic compound that have potential applications in various fields, including medicine and materials science .
- The methods of application and experimental procedures for this reaction would depend on the specific reaction and the other compounds involved .
-
Pharmaceutical Research
- This compound could potentially be used in pharmaceutical research . Given its chemical properties, it could be used in the synthesis of various pharmaceutical compounds .
- The specific procedures and parameters for these reactions can vary widely depending on the specific context and the other compounds involved .
-
Material Science
- “2-Fluoro-4-(methylsulfonyl)phenylboronic acid” could potentially be used in material science . For example, it could be used in the synthesis of novel materials with unique properties .
- The methods of application and experimental procedures for this reaction would depend on the specific reaction and the other compounds involved .
-
Environmental Science
- This compound could potentially be used in environmental science . For example, it could be used in the study of various environmental processes and phenomena .
- The methods of application and experimental procedures for this reaction would depend on the specific reaction and the other compounds involved .
-
Biochemistry
- “2-Fluoro-4-(methylsulfonyl)phenylboronic acid” could potentially be used in biochemistry . For example, it could be used in the study of various biochemical processes and phenomena .
- The methods of application and experimental procedures for this reaction would depend on the specific reaction and the other compounds involved .
-
Analytical Chemistry
-
Organic Chemistry
- “2-Fluoro-4-(methylsulfonyl)phenylboronic acid” could potentially be used in organic chemistry . For example, it could be used in the synthesis of various organic compounds .
- The methods of application and experimental procedures for this reaction would depend on the specific reaction and the other compounds involved .
Safety And Hazards
This compound is classified as an irritant, with hazard statements indicating that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and removing the victim to fresh air if inhaled .
Eigenschaften
IUPAC Name |
(2-fluoro-4-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSHDQJNJIIHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660281 | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(methylsulfonyl)phenylboronic acid | |
CAS RN |
957060-85-4 | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(methylsulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



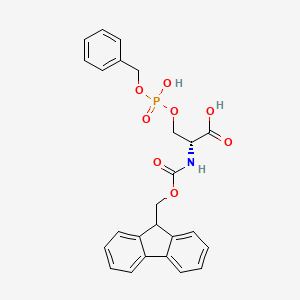
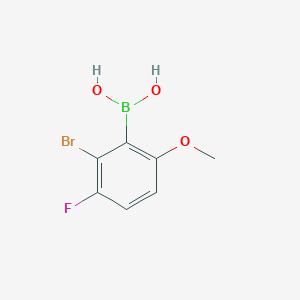

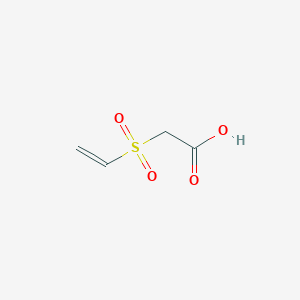
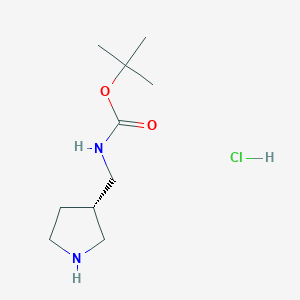
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1437198.png)
![Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid](/img/structure/B1437200.png)
